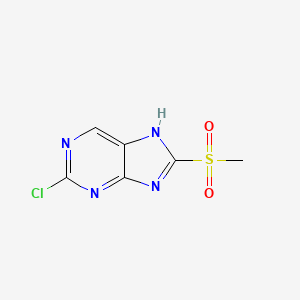

2-chloro-8-(methylsulfonyl)-7H-purine

Description

Properties

Molecular Formula |

C6H5ClN4O2S |

|---|---|

Molecular Weight |

232.65 g/mol |

IUPAC Name |

2-chloro-8-methylsulfonyl-7H-purine |

InChI |

InChI=1S/C6H5ClN4O2S/c1-14(12,13)6-9-3-2-8-5(7)10-4(3)11-6/h2H,1H3,(H,8,9,10,11) |

InChI Key |

SESNFAVBJRSGTR-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC2=NC(=NC=C2N1)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2-Chloro-8-(methylsulfonyl)-7H-purine serves as a precursor in synthesizing various antiviral and anticancer agents. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic properties.

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit potent antiviral properties. For instance, studies have shown its effectiveness against several viral strains, including HIV. The mechanism of action often involves interference with viral replication processes.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Preliminary studies indicate significant cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapeutics.

Case Study 1: Antiviral Mechanism

A study published in Journal of Medicinal Chemistry explored the antiviral mechanisms of this compound derivatives against HIV. The findings indicated that these compounds could inhibit viral entry into host cells, showcasing their potential as therapeutic agents against retroviral infections .

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer activity, researchers synthesized novel purine derivatives based on the structure of this compound. These derivatives demonstrated enhanced cytotoxicity against human liver and breast cancer cells, outperforming existing chemotherapeutic agents like 5-Fluorouracil .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position and nature of substituents on the purine scaffold significantly affect chemical behavior and biological activity. Below is a comparative analysis:

Table 1: Structural Analogs of 2-Chloro-8-(methylsulfonyl)-7H-Purine

Key Observations:

- Substituent Effects : The methylsulfonyl group in the target compound contrasts with thioether (e.g., -SCH₃) or alkyl groups (e.g., allyl in ), which are less polar and more lipophilic. Sulfonyl groups improve water solubility and binding to hydrophobic pockets in proteins .

- Positional Isomerism : and highlight challenges in regioselective synthesis. For example, 7H-purine isomers (e.g., 3a vs. 2a) form in lower yields (10% vs. 67%) due to steric hindrance at N7 . This suggests that the 8-position sulfonyl group in the target compound may require optimized conditions to avoid competing reactions.

Sulfonyl vs. Thioether and Other Functional Groups

The methylsulfonyl group distinguishes the target compound from analogs with thioethers (-S-) or amino (-NH₂) groups:

Table 2: Functional Group Comparison

- Synthetic Challenges: demonstrates regioselectivity in sulfone addition, where the ortho-position of a phenolic group is favored due to protonation effects . This may parallel the regioselective installation of the methylsulfonyl group at C8 in the purine scaffold.

- Biological Activity : While direct data for the target compound are lacking, reports IC₅₀ values of 1.2–1.4 μM for imidazo[2,1-b]thiazole derivatives bearing a 4-(methylsulfonyl)phenyl group, highlighting the sulfonyl moiety’s role in enhancing activity .

Preparation Methods

Nucleophilic Displacement with Methanethiol

The 8-chloro group in 2,8-dichloropurine (IX) is replaced with a methylthio (-SMe) group via reaction with methanethiol in basic conditions. As described in, this substitution is achieved by refluxing IX with methanethiol in aqueous potassium hydroxide:

The reaction proceeds at elevated temperatures (steam bath) for 1–2 hours, yielding 2-chloro-8-(methylthio)purine (XI) with a purity of >95% after recrystallization from ethanol. Infrared (IR) and ultraviolet (UV) spectra confirm the structural integrity of the product, with characteristic absorption bands for the methylthio moiety at 690 cm⁻¹ (C–S stretch) and 255 nm (π→π* transition).

Alternative Pathway: Carbon Disulfide-Mediated Cyclization

An alternative route involves the cyclization of 2-chloro-4,5-diaminopyrimidine (V) with carbon disulfide in pyridine. This method, also reported in, forms the purine ring while introducing a thiol group at the 8-position:

The thiol intermediate is methylated using methyl iodide, yielding the methylthio derivative. This two-step process achieves a 42% overall yield, with the final product exhibiting identical spectral properties to that obtained via direct substitution.

Challenges and Optimization Strategies

Selectivity in Substitution Reactions

The reactivity of the 2- and 8-positions in purine derivatives varies due to electronic and steric factors. In 2,8-dichloropurine, the 8-position is more susceptible to nucleophilic attack, enabling selective substitution with methanethiol while retaining the 2-chloro group.

Purification and Characterization

Recrystallization from ethanol-water mixtures (1:1 v/v) effectively removes byproducts such as unreacted dichloropurine and inorganic salts. Elemental analysis and high-performance liquid chromatography (HPLC) are essential for verifying purity, with target compounds exhibiting >98% purity post-crystallization.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Reagents | Yield | Advantages |

|---|---|---|---|---|

| Direct substitution | 2,8-Dichloropurine | Methanethiol, KOH | 45–50% | Fewer steps, high regioselectivity |

| Cyclization + methylation | 2-Chloro-4,5-diaminopyrimidine | Carbon disulfide, CH₃I | 42% | Applicable to thiol-containing precursors |

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-8-(methylsulfonyl)-7H-purine, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis typically involves introducing the methylsulfonyl group at the purine C-8 position. A common approach is to use nucleophilic substitution or coupling reactions. For example:

- Step 1: Start with a 7H-purine scaffold substituted at C-2 with chlorine (e.g., 2,6-dichloro-7H-purine) .

- Step 2: Introduce the methylsulfonyl group via a displacement reaction using sodium methylsulfinate under controlled pH (e.g., in DMF at 80°C for 12 hours) .

- Optimization: Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize side reactions. Monitoring via TLC or HPLC can help identify intermediate purity. Yields may improve by using excess methylsulfonyl chloride and inert atmosphere conditions .

Table 1: Comparison of reaction conditions and yields from analogous purine derivatives

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 2,6-Dichloro-7H-purine | NaSO₂CH₃ | DMF | 80 | 65–70 | |

| 2-Chloro-8-(methylsulfanyl)purine | Oxone® | H₂O/MeOH | 25 | 85 |

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns. The C-8 methylsulfonyl group typically shows a singlet at ~3.3 ppm (¹H) and ~40 ppm (¹³C) .

- IR Spectroscopy: Detect sulfonyl S=O stretches at ~1300–1150 cm⁻¹ .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected at m/z 249.02 for C₆H₆ClN₄O₂S) .

Advanced: How can researchers resolve contradictions in reported crystallographic data for methylsulfonyl-substituted purines?

Answer:

Discrepancies in unit cell parameters or bond lengths may arise from:

- Polymorphism: Different crystallization solvents (e.g., DCM vs. EtOH) can yield distinct crystal forms .

- Refinement Software: Use SHELXL for high-resolution data to refine thermal displacement parameters and hydrogen bonding networks .

- Validation Tools: Cross-check with the Cambridge Structural Database (CSD) to identify outliers in bond angles or torsional strain .

Advanced: What strategies mitigate competing side reactions during functionalization of the purine core?

Answer:

- Regioselectivity Control: Use steric directing groups (e.g., bulky amines at C-6) to block undesired substitutions .

- Protecting Groups: Temporarily protect reactive sites (e.g., N-9 with benzyl groups) before sulfonylation .

- Catalysis: Transition-metal catalysts (e.g., Pd/Cu) for selective C-S bond formation at C-8 .

Table 2: Common side reactions and mitigation strategies

| Side Reaction | Cause | Solution |

|---|---|---|

| N-7 alkylation | High basicity of N-7 | Use milder bases (e.g., K₂CO₃ instead of NaOH) |

| Sulfonyl group hydrolysis | Aqueous conditions | Perform reactions in anhydrous solvents |

Advanced: How does computational modeling assist in predicting the reactivity of this compound?

Answer:

- DFT Calculations: Predict electrophilic/nucleophilic sites via Fukui indices. For example, C-6 is more reactive than C-2 in SNAr reactions due to electron-withdrawing sulfonyl effects .

- MD Simulations: Assess solvation effects on reaction pathways (e.g., polar solvents stabilize transition states for sulfonylation) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Storage: Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

- PPE: Use nitrile gloves and fume hoods to avoid skin/eye contact.

- Spill Response: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How can researchers validate the purity of this compound for biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.